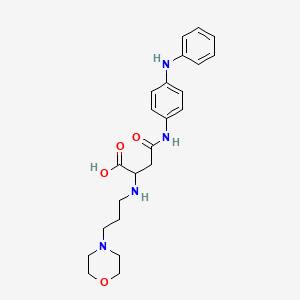
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety and a sulfonyl group
Métodos De Preparación
The synthesis of 4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps. One common synthetic route includes:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Final Coupling: The final step involves coupling the piperidine-sulfonyl derivative with the pyrimidine ring under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Análisis De Reacciones Químicas
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace substituents on the ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group or the piperidine ring.
Aplicaciones Científicas De Investigación
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperidine moiety may interact with neurotransmitter receptors, affecting signal transduction pathways. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine include:
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)oxy)-2,6-dimethylpyrimidine: This compound has a piperazine ring instead of a piperidine ring, which may alter its biological activity and binding properties.
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyridine: The pyridine ring in place of the pyrimidine ring can affect the compound’s electronic properties and reactivity.
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylbenzene:
Propiedades
IUPAC Name |
4-[1-(2,5-dimethylphenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-13-7-8-14(2)18(10-13)26(23,24)22-9-5-6-17(12-22)25-19-11-15(3)20-16(4)21-19/h7-8,10-11,17H,5-6,9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYQIVXFRMBPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC(C2)OC3=NC(=NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate](/img/structure/B2486083.png)




![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2486092.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2486098.png)



![(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2486102.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2486103.png)
